

# Stigmatellin A: A Technical Guide to its Chemical Structure and Biological Properties

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## Compound of Interest

Compound Name: *stigmatellin*

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## Introduction

**Stigmatellin A** is a potent natural product originally isolated from the myxobacterium *Stigmatella aurantiaca*.<sup>[1][2]</sup> It belongs to the **stigmatellin** class of compounds, which are characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl side chain.<sup>[2][3]</sup> As a highly specific inhibitor of the cytochrome bc<sub>1</sub> complex (Complex III) in the mitochondrial electron transport chain and the analogous cytochrome b<sub>6</sub>f complex in photosynthetic systems, **stigmatellin A** has become an invaluable tool in bioenergetics research.<sup>[2][4]</sup> Its potent biological activity and unique mechanism of action also make it a subject of interest in the development of novel therapeutic agents, particularly antifungals.<sup>[1]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **stigmatellin A**, along with insights into relevant experimental methodologies.

## Chemical Structure

The chemical structure of **stigmatellin A** has been elucidated through various spectroscopic techniques and total synthesis.<sup>[5]</sup> It consists of a chromone ring system with methoxy and hydroxyl substitutions, and a C17 polyketide-derived side chain.

The IUPAC name for **stigmatellin A** is 2-[(3S,4S,5S,6S,7E,9E,11E)-4,6-dimethoxy-3,5,11-trimethyltrideca-7,9,11-trienyl]-8-hydroxy-5,7-dimethoxy-3-methylchromen-4-one.<sup>[6]</sup>

## Physicochemical Properties of Stigmatellin A

A summary of the key physicochemical properties of **stigmatellin A** is presented in the table below.

Property	Value	Reference(s)
Molecular Formula	C <sub>30</sub> H <sub>42</sub> O <sub>7</sub>	[1][6]
Molecular Weight	514.65 g/mol	[7]
CAS Number	94234-27-2	[8]
Appearance	Brown amorphous solid	[5]
Melting Point	129 °C	[7]
Solubility	Soluble in organic solvents (e.g., methanol, ethanol); limited solubility in water.	[9]
Stability	Stable in aqueous solution at neutral pH; decomposes at pH < 5.	[7][10]
UV Absorption Maxima (λ <sub>max</sub> )	248 (shoulder), 258, 267, 330 nm	[5][7]

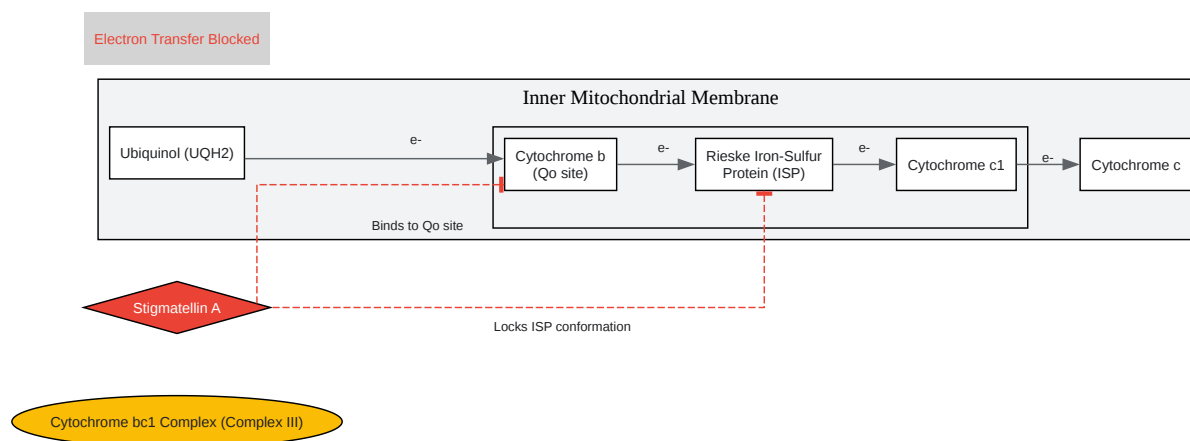
## Biological and Pharmacological Properties

### Mechanism of Action: Inhibition of the Cytochrome bc<sub>1</sub> Complex

**Stigmatellin A** is a potent inhibitor of the quinol oxidation (Qo) site of the cytochrome bc<sub>1</sub> complex in mitochondria and the cytochrome b6f complex in chloroplasts.[2][4] The cytochrome bc<sub>1</sub> complex plays a crucial role in cellular respiration by catalyzing the transfer of electrons from ubiquinol to cytochrome c, a process coupled to the translocation of protons across the inner mitochondrial membrane, thus generating the proton motive force for ATP synthesis.

**Stigmatellin** A binds to the Qo site, which is located on the cytochrome b subunit.[4] This binding event physically blocks the access of the natural substrate, ubiquinol, to the active site. A key feature of **stigmatellin** A's inhibitory action is its interaction with the Rieske iron-sulfur protein (ISP), a critical component of the bc1 complex.[4] **Stigmatellin** A forms a hydrogen bond with a histidine residue (His-181 in bovine) that is a ligand to the [2Fe-2S] cluster of the ISP.[4] This interaction locks the ISP in a fixed position, preventing its movement, which is essential for electron transfer to cytochrome c1.[4] This restriction of the ISP's conformational flexibility effectively halts the electron flow through the complex.[11] Furthermore, the binding of **stigmatellin** A raises the midpoint potential of the ISP's iron-sulfur cluster from approximately +290 mV to +540 mV.[4][12]

At higher concentrations, **stigmatellin** A has also been shown to inhibit Complex I (NADH:ubiquinone oxidoreductase) of the respiratory chain.[4]



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Caption: Inhibition of the mitochondrial electron transport chain at Complex III by **stigmatellin** A.

## Biological Activity

**Stigmatellin A** exhibits a range of biological activities, primarily stemming from its potent inhibition of cellular respiration.

**Stigmatellin A** was initially identified due to its antibiotic properties. It is toxic to yeasts and filamentous fungi.<sup>[1]</sup> However, it is not effective against most bacteria.<sup>[1]</sup>

The inhibition of mitochondrial respiration by **stigmatellin A** leads to cellular energy depletion and can induce apoptosis, resulting in cytotoxic effects against various cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) for **stigmatellin A** and some of its derivatives against several human cancer cell lines are presented below.

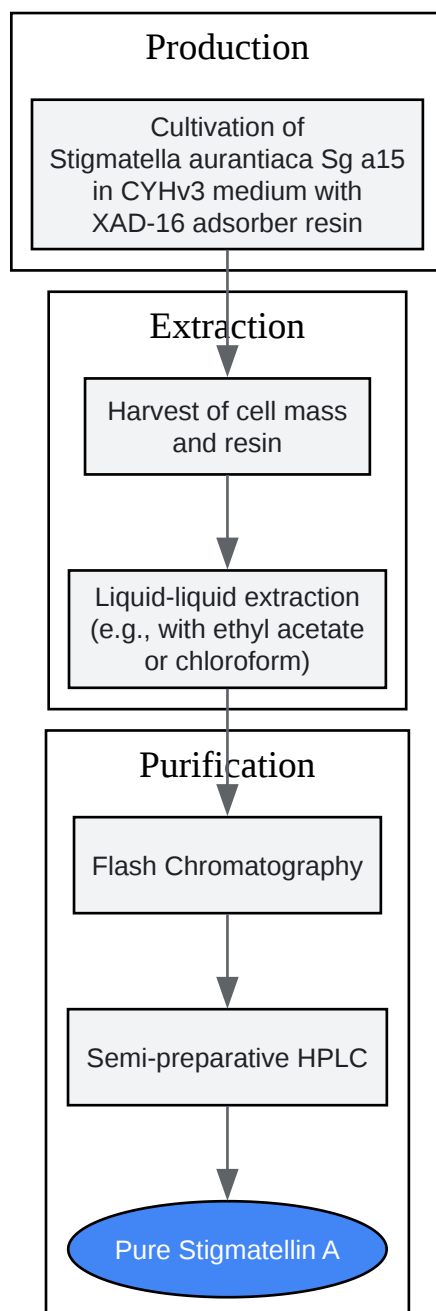
Compound	HCT-116 (Colon Carcinoma) IC <sub>50</sub> (µg/mL)	KB-3-1 (Cervix Carcinoma) IC <sub>50</sub> (µg/mL)	U2OS (Osteosarcoma) IC <sub>50</sub> (µg/mL)	Reference
Stigmatellin A	>10	>10	>10	<sup>[5]</sup>
Stigmatellic acid	>10	>10	>10	<sup>[5]</sup>
iso-methoxy stigmatellin A	>10	>10	>10	<sup>[5]</sup>
Stigmatellin C	>10	>10	>10	<sup>[5]</sup>
Doxorubicin (Control)	0.02	0.02	0.13	<sup>[5]</sup>

Note: The available data indicates that while **stigmatellin A** is a potent mitochondrial inhibitor, its cytotoxicity against these specific cancer cell lines under the tested conditions was not as high as the control drug, doxorubicin.

## Experimental Protocols

Detailed, step-by-step experimental protocols for working with **stigmatellin A** are often specific to the laboratory and the particular assay being performed. However, the general methodologies employed in its study are outlined below.

## Production and Isolation of Stigmatellin A



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Caption: General workflow for the production and purification of **stigmatellin A**.

- Cultivation: *Stigmatella aurantiaca* strain Sg a15 is cultured in a suitable medium, such as CYHv3, which often includes an adsorber resin like Amberlite XAD-16 to sequester the

produced secondary metabolites.[5]

- **Extraction:** The cell mass and resin are harvested and subjected to solvent extraction, typically using organic solvents like ethyl acetate or chloroform, to obtain a crude extract containing **stigmatellin A**. [5]
- **Purification:** The crude extract is then purified using chromatographic techniques. This usually involves an initial fractionation by flash chromatography followed by final purification using semi-preparative high-performance liquid chromatography (HPLC) to yield pure **stigmatellin A**. [5]

## Measurement of Cytochrome bc<sub>1</sub> Complex Inhibition

The inhibitory activity of **stigmatellin A** on the cytochrome bc<sub>1</sub> complex can be determined by measuring the ubiquinol-cytochrome c reductase activity.

- **Source of Enzyme:** The cytochrome bc<sub>1</sub> complex can be isolated from various sources, such as bovine heart mitochondria, yeast (*Saccharomyces cerevisiae*), or bacteria (*Rhodobacter sphaeroides*). [4][13]
- **Assay Principle:** The assay measures the rate of reduction of cytochrome c, which is monitored spectrophotometrically by the increase in absorbance at 550 nm. A suitable ubiquinol analogue, such as decylubiquinol, is used as the electron donor.
- **Procedure:** The enzyme is incubated with varying concentrations of **stigmatellin A** before initiating the reaction by the addition of the ubiquinol substrate. The rate of cytochrome c reduction is measured, and the IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Structure Elucidation

The chemical structure of **stigmatellin A** and its analogues is determined using a combination of modern analytical techniques:

- **High-Resolution Mass Spectrometry (HRMS):** Provides the exact molecular weight and elemental composition. [5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HMBC) NMR experiments are used to elucidate the connectivity of atoms and the stereochemistry of the molecule.[5]

## Conclusion

**Stigmatellin** A stands out as a powerful biochemical probe for studying mitochondrial and photosynthetic electron transport chains. Its well-defined mechanism of action, involving the specific inhibition of the Qo site of the cytochrome  $\text{bc}_1$  complex and the locking of the Rieske iron-sulfur protein, provides a clear model for understanding the function of this vital enzyme complex. While its direct application as a cytotoxic drug may require further optimization, its potent antifungal activity suggests potential for development in this area. The methodologies for its production, isolation, and characterization are well-established, paving the way for further research into its biosynthesis, the generation of novel analogues with improved pharmacological properties, and its continued use as a fundamental tool in cellular bioenergetics.

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